![molecular formula C10H7NO4S B1529225 7-ニトロベンゾ[b]チオフェン-2-カルボン酸メチル CAS No. 34084-89-4](/img/structure/B1529225.png)
7-ニトロベンゾ[b]チオフェン-2-カルボン酸メチル
概要
説明
“Methyl 7-nitrobenzo[b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C10H7NO4S . It is used in various applications and research .
Synthesis Analysis
The synthesis of “Methyl 7-nitrobenzo[b]thiophene-2-carboxylate” involves several steps. In one method, the key intermediate nitrobenzo[b]thiophene-2-carboxylic acid is obtained by filtering off the products and recrystallizing from ethanol .Molecular Structure Analysis
The molecular structure of “Methyl 7-nitrobenzo[b]thiophene-2-carboxylate” can be represented by the InChI code: 1S/C10H7NO4S/c1-15-10(12)8-5-6-3-2-4-7(11(13)14)9(6)16-8/h2-5H,1H3 .Chemical Reactions Analysis
The chemical reactions involving “Methyl 7-nitrobenzo[b]thiophene-2-carboxylate” are complex and depend on the specific conditions of the reaction . For example, in one reaction, the resulting mixture was stirred at room temperature for 12 hours .Physical And Chemical Properties Analysis
“Methyl 7-nitrobenzo[b]thiophene-2-carboxylate” has a molecular weight of 237.24 . It has a boiling point of 393.2°C at 760 mmHg . The compound is a solid at room temperature and should be stored in a dark place, sealed in dry conditions, at 2-8°C .科学的研究の応用
キナーゼ阻害剤
7-ニトロベンゾ[b]チオフェン-2-カルボン酸メチルは、キナーゼ阻害剤の合成における前駆体として役立ちます。研究者は、キナーゼ阻害剤に不可欠な足場である3-アミノベンゾ[b]チオフェンへの迅速なアクセスを可能にするマイクロ波支援法を採用してきました。 これらの阻害剤は、細胞シグナル伝達経路に関与する特定のキナーゼを標的とし、癌治療やその他の疾患に影響を与えます .
有機半導体
7-ニトロベンゾ[b]チオフェン-2-カルボン酸メチルなどのベンゾチオフェンは、有機半導体の重要な構成要素です。 それらの拡張され高度に非局在化した電子構造は、有機電界効果トランジスタ(OFET)や有機発光ダイオード(OLED)などのオプトエレクトロニクスでの用途に役立ちます .
医薬品化学
7-ニトロベンゾ[b]チオフェン-2-カルボン酸メチルなどの置換ベンゾチオフェンは、創薬において重要な役割を果たします。それらは、さまざまな治療薬の特権的な構造とビルディングブロックとして役立ちます。 例としては、チューブリン重合阻害剤、アセチルCoAカルボキシラーゼ阻害剤、抗うつ薬、エストロゲン受容体モジュレーターなどがあります .
抗増殖活性
研究者は、分子ハイブリダイゼーションを使用して、新しいベンゾ[b]チオフェン-ジアリール尿素誘導体を設計しました。これらの化合物は、7-ニトロベンゾ[b]チオフェン-2-カルボン酸メチルから誘導され、抗増殖活性を示します。 癌細胞やその他の増殖性疾患への潜在的な影響は、現在研究中の分野です .
フラグメントベース創薬
2-または3-アミノベンゾ[b]チオフェンに基づく足場は、さらなる誘導化のために大きな可能性を秘めています。それらは、フラグメントベース創薬、特にキナーゼターゲットのヒットまたはリードとして有望であることが示されています。 例としては、LIMKタンパク質ファミリー阻害剤、PIMキナーゼ、MAPK-2キナーゼ阻害剤などがあります .
腐食防止剤
7-ニトロベンゾ[b]チオフェン-2-カルボン酸メチルとは直接関係ありませんが、チオフェン誘導体は一般的に腐食防止剤として用途が見られます。 それらの独特の特性は、さまざまな環境における金属や合金の劣化を防ぐのに役立ちます .
Safety and Hazards
“Methyl 7-nitrobenzo[b]thiophene-2-carboxylate” is labeled with the signal word “Warning” and has the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
生化学分析
Biochemical Properties
Methyl 7-nitrobenzo[b]thiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with kinase enzymes, which are crucial in regulating cellular processes such as cell division, metabolism, and apoptosis. The nature of these interactions often involves the inhibition or activation of the enzyme’s activity, thereby influencing the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can modulate the expression of genes involved in cell proliferation and apoptosis, leading to reduced tumor growth. Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, Methyl 7-nitrobenzo[b]thiophene-2-carboxylate exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in the inhibition or activation of enzyme activity, changes in gene expression, and modulation of signaling pathways. For instance, the compound has been shown to inhibit the activity of certain kinases, leading to downstream effects on cell signaling and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a reduction in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and modulation of metabolic pathways. At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
Methyl 7-nitrobenzo[b]thiophene-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. For instance, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleotides, thereby impacting DNA and RNA synthesis .
Transport and Distribution
The transport and distribution of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For example, the compound may be actively transported into cells via specific membrane transporters, where it can then interact with intracellular targets. Its distribution within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may be directed to the mitochondria, where it can influence metabolic processes and energy production .
特性
IUPAC Name |
methyl 7-nitro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4S/c1-15-10(12)8-5-6-3-2-4-7(11(13)14)9(6)16-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUVQMBNXODKGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727765 | |
| Record name | Methyl 7-nitro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34084-89-4 | |
| Record name | Benzo[b]thiophene-2-carboxylic acid, 7-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34084-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-nitro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1529142.png)
![(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1529143.png)

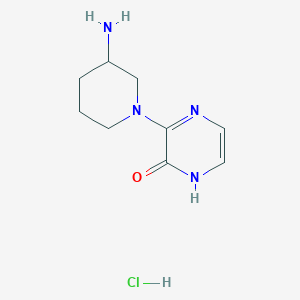
![3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1529148.png)
![[4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1529149.png)

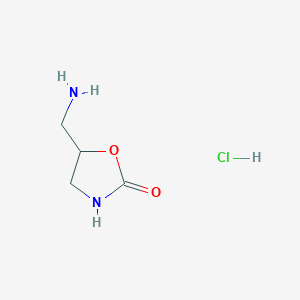
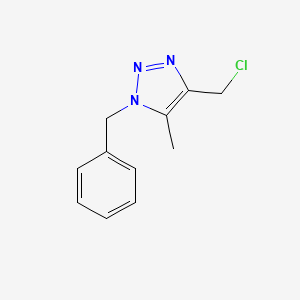


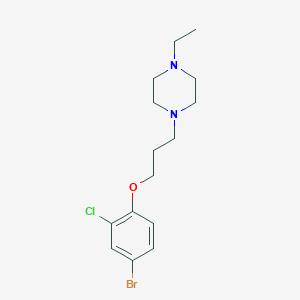
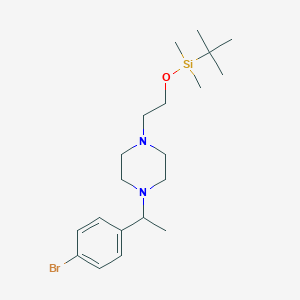
![2-Azaspiro[3.5]nonane hydrobromide](/img/structure/B1529165.png)
